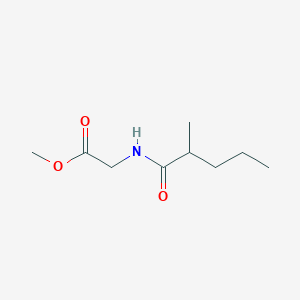![molecular formula C21H12Cl2FN5O B11178618 7-(3,4-dichlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11178618.png)
7-(3,4-dichlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a heterocyclic organic molecule with a complex structure. Its systematic name reflects its fused pyrazolo-pyrido-triazinone scaffold. Let’s break it down:
7-(3,4-dichlorophenyl): This part of the name indicates that there are two chlorine atoms attached to the phenyl ring at position 3 and 4.
3-(4-fluorophenyl): Here, a fluorine atom is attached to the phenyl ring at position 3.
2-methyl: The methyl group is located at position 2.
pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one: This portion describes the fused ring system. It consists of a pyrazole ring (pyrazolo), a pyridine ring (pyrido), and a triazine ring. The compound is in the 6(7H)-one tautomeric form.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves cyclization reactions. For instance:
Condensation Reaction: Starting from appropriate precursors, a condensation reaction can form the pyrazolo-pyrido-triazinone scaffold.
Multicomponent Reactions (MCRs): MCRs involving amines, aldehydes, and other reagents can lead to the desired structure.
Industrial Production:: Industrial-scale production typically involves efficient and scalable methods. These may include:
High-temperature cyclization: Employing suitable catalysts and optimized conditions.
Continuous Flow Synthesis: Utilizing flow reactors for improved yield and safety.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxygenated derivatives.
Reduction: Reduction processes can yield reduced forms of the compound.
Substitution: Substituents on the phenyl rings can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products depend on reaction conditions, substituents, and regioselectivity. Examples include hydroxylated, amino-substituted, or alkylated derivatives.
Scientific Research Applications
This compound finds applications in diverse fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique scaffold.
Biological Studies: It may interact with specific receptors or enzymes.
Materials Science: Its structure inspires novel materials.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with cellular targets. Further studies are needed to elucidate specific pathways.
Properties
Molecular Formula |
C21H12Cl2FN5O |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
11-(3,4-dichlorophenyl)-5-(4-fluorophenyl)-4-methyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C21H12Cl2FN5O/c1-11-18(12-2-4-13(24)5-3-12)20-26-25-19-17(29(20)27-11)8-9-28(21(19)30)14-6-7-15(22)16(23)10-14/h2-10H,1H3 |
InChI Key |
JJFPGIYJKGNXOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C(=O)N(C=C3)C4=CC(=C(C=C4)Cl)Cl)N=NC2=C1C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B11178546.png)


![2-[(4-chlorobenzyl)sulfanyl]-N-(3-ethoxypropyl)benzamide](/img/structure/B11178556.png)
![1-cyclopentyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11178557.png)
![2-(4-carbamoylpiperidin-1-yl)-N-(naphthalen-1-yl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B11178559.png)
![N-(pyrimidin-2-yl)-4-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide](/img/structure/B11178561.png)
![1-(4-methoxyphenyl)-3-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]urea](/img/structure/B11178567.png)
![5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyridin-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B11178579.png)
![N-(3,4-dimethylphenyl)-4-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11178586.png)
![N-(3-bromophenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11178591.png)
![N-[3-(dimethylamino)propyl]thiophene-2-carboxamide](/img/structure/B11178594.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11178610.png)
![3-[3-(3-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B11178629.png)
